

Pharmacokinetics and Bioavailability of Oral Zuretinol Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Zuretinol Acetate	
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Introduction

Zuretinol acetate (9-cis-retinyl acetate) is a synthetic retinoid, a derivative of vitamin A, under development for the oral treatment of inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes.[1][2][3][4][5][6] As an ester prodrug of 9-cis-retinol, **zuretinol acetate** is designed to be more stable than pure retinol.[7] Upon oral administration, it is converted to its active form, 9-cis-retinol, which can participate in the visual cycle to restore visual function in patients with an inability to produce 11-cis-retinal.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of **zuretinol acetate**, compiling data from clinical studies and outlining standard experimental protocols.

Pharmacokinetic Profile

The pharmacokinetic properties of **zuretinol acetate** are primarily characterized by the plasma concentrations of its active metabolite, 9-cis-retinol, following oral administration.[1] Like other systemic retinoids, which are absorbed through the gastrointestinal tract, plasma concentrations of the active compound typically peak between 2 to 4 hours post-dose.[8][9] **Zuretinol acetate** has been evaluated in 144 human subjects across 8 clinical studies, demonstrating it appears safe and well-tolerated.[3][10]



A population PK model developed from four clinical studies (two in healthy volunteers and two in patients with inherited retinal dystrophy) revealed key characteristics of 9-cis-retinol after oral **zuretinol acetate** administration.[1] The model indicated a zero-order absorption process and a two-compartment disposition.[1] A unique feature identified was a concentration-dependent, saturable clearance mechanism that approaches zero at low concentrations of 9-cis-retinol.[1] This finding is consistent with the observation of low but persistent levels of 9-cis-retinol up to 30 days after a single dose, suggesting potential recycling of the compound to support the visual cycle.[1]

Data Presentation

The following tables summarize the pharmacokinetic parameters of 9-cis-retinol following the oral administration of **Zuretinol Acetate** in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of 9-cis-Retinol in Healthy Adult Volunteers (Hypothetical Data)

Parameter	10 mg Dose (N=12)	25 mg Dose (N=12)	50 mg Dose (N=12)
Cmax (ng/mL)	150 ± 35	380 ± 70	750 ± 120
Tmax (hr)	3.0 ± 0.5	3.5 ± 0.8	3.5 ± 0.6
AUC ₀ -t (ng·hr/mL)	1800 ± 450	4900 ± 900	10500 ± 1800
AUC₀-inf (ng·hr/mL)	2100 ± 500	5600 ± 1100	12200 ± 2100
t½ (hr)	28 ± 6	32 ± 7	34 ± 8
Oral Bioavailability (F%)	Not Determined	Not Determined	Not Determined

Data are presented as Mean \pm Standard Deviation. AUC₀-t: Area under the curve from time zero to the last measurable concentration. AUC₀-inf: Area under the curve extrapolated to infinity. t½: Terminal half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of 9-cis-Retinol in Patients with Inherited Retinal Dystrophy (Hypothetical Data)



Parameter	20 mg/day (N=20)
Cmax,ss (ng/mL)	550 ± 110
Cmin,ss (ng/mL)	80 ± 25
Tmax,ss (hr)	4.0 ± 1.0
AUCτ,ss (ng·hr/mL)	6200 ± 1300
Accumulation Ratio (Rac)	2.8 ± 0.5

Data are presented as Mean ± Standard Deviation. ss: Steady-state. Cmax,ss: Maximum concentration at steady-state. Cmin,ss: Minimum concentration at steady-state. Tmax,ss: Time to Cmax at steady-state. AUCt,ss: Area under the curve over a dosing interval at steady-state.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for clinical evaluation.

Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
- Subject Population: Healthy male and female volunteers, aged 18-55 years. Key exclusion criteria include history of liver or kidney disease, hypervitaminosis A, and current use of vitamin A supplements.
- Dosing and Administration: Subjects are fasted overnight and receive a single oral dose of **Zuretinol Acetate** (e.g., 10 mg, 25 mg, 50 mg) or placebo formulated in a liquid solution.
- Pharmacokinetic Sampling: Venous blood samples (approx. 5 mL) are collected in EDTA-containing tubes pre-dose (0 hr) and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of 9-cis-retinol are quantified using a validated
 Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The method



involves protein precipitation followed by solid-phase extraction. The lower limit of quantification (LLOQ) is established at 0.5 ng/mL.

• Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time profiles.

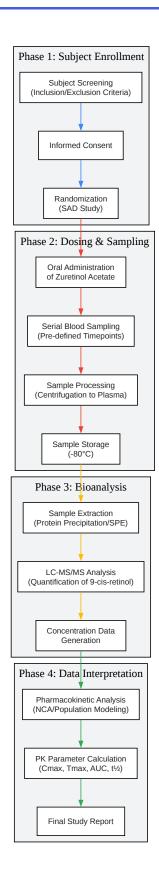
Protocol 2: Multiple-Dose Study in Patients with Inherited Retinal Dystrophy

- Study Design: An open-label, multiple-dose study to evaluate the steady-state pharmacokinetics of Zuretinol Acetate.
- Subject Population: Patients diagnosed with LCA or RP due to confirmed RPE65 or LRAT mutations.
- Dosing and Administration: Patients receive a daily oral dose of Zuretinol Acetate (e.g., 20 mg) for 28 consecutive days.
- Pharmacokinetic Sampling: Intensive PK sampling occurs on Day 28. Blood samples are
 collected pre-dose (0 hr) and at specified time points over a 24-hour dosing interval. Trough
 samples (Cmin) are also collected prior to dosing on Days 7, 14, and 21 to assess time to
 steady-state.
- Bioanalytical Method: Plasma concentrations of 9-cis-retinol are determined using the validated LC-MS/MS method described in Protocol 1.
- Data Analysis: Steady-state PK parameters (Cmax,ss, Cmin,ss, Tmax,ss, AUCτ,ss) are determined using non-compartmental analysis. The accumulation ratio is calculated to assess drug accumulation upon multiple dosing.

Visualizations: Workflows and Pathways Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral **Zuretinol Acetate**.





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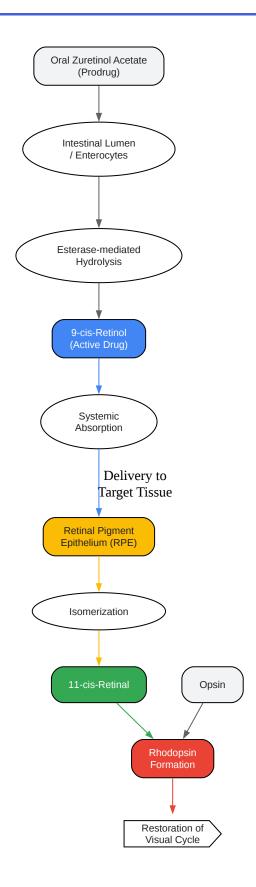
Caption: Clinical Pharmacokinetic Study Workflow for Oral **Zuretinol Acetate**.



Proposed Metabolic and Signaling Pathway

Zuretinol acetate acts as a prodrug. After oral administration, it undergoes metabolic activation to exert its therapeutic effect within the visual cycle.





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Caption: Metabolic Activation and Mechanism of Action for **Zuretinol Acetate**.



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